

Functionalization of Tetrakis(4-carboxyphenyl)silane: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tetrakis(4-carboxyphenyl)silane*

Cat. No.: *B3075037*

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Introduction

Tetrakis(4-carboxyphenyl)silane is a tetrahedral scaffold molecule with four carboxylic acid groups. This unique three-dimensional structure makes it an attractive building block for the synthesis of complex molecular architectures, including dendrimers, metal-organic frameworks (MOFs), and targeted drug delivery systems. The functionalization of its peripheral carboxylic acid groups allows for the attachment of a wide variety of molecules, such as targeting ligands, imaging agents, and therapeutic payloads.

These application notes provide detailed protocols for the two most common functionalization reactions of the carboxylic acid groups of **Tetrakis(4-carboxyphenyl)silane**: amide coupling and esterification. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific properties of the molecule being attached.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₈ H ₂₀ O ₈ Si
Molecular Weight	512.5 g/mol [1]
IUPAC Name	4,4',4'',4'''-Silanetetrayltetrabenzoic acid [1]
CAS Number	10256-84-5 [2]

Protocol 1: Amide Coupling via EDC/NHS Chemistry

Amide bond formation is a robust and widely used method for conjugating amines to carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common strategy to form a stable amine-reactive intermediate, improving coupling efficiency.

Experimental Protocol

Materials:

- **Tetrakis(4-carboxyphenyl)silane**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Amine-containing molecule of interest (e.g., a drug, peptide, or linker)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: Hydroxylamine or 2-Mercaptoethanol
- Dialysis tubing or centrifugal filters for purification

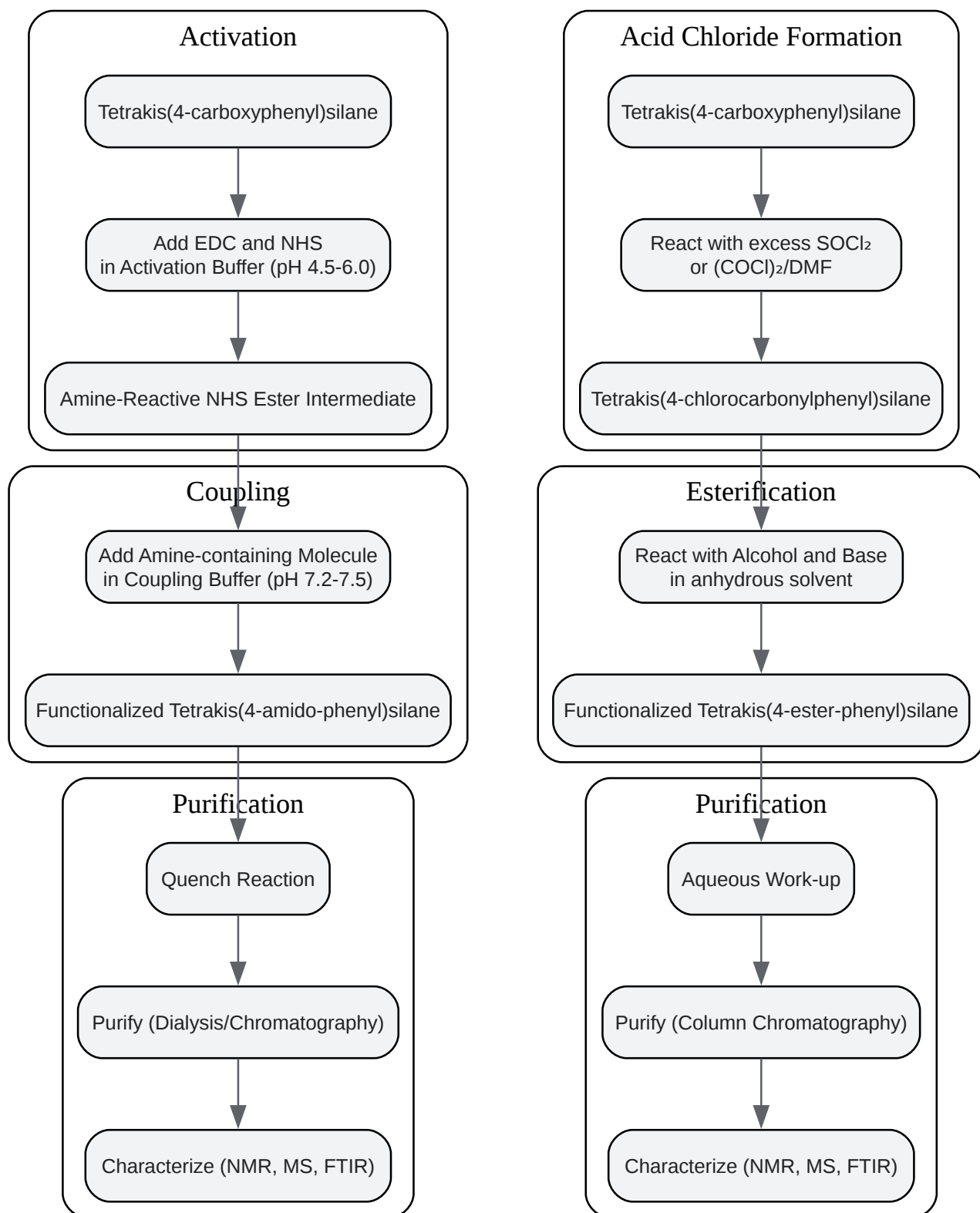
Procedure:

- Activation of Carboxylic Acid Groups:
 - Dissolve **Tetrakis(4-carboxyphenyl)silane** in a minimal amount of anhydrous DMF or DMSO.
 - Dilute the solution with Activation Buffer.
 - Add EDC (4 molar equivalents per carboxylic acid group) and NHS (10 molar equivalents per carboxylic acid group). For example, for each mole of **Tetrakis(4-carboxyphenyl)silane**, you would use 16 moles of EDC and 40 moles of NHS.
 - Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester.
- Amide Coupling:
 - Immediately add the amine-containing molecule of interest (1 to 1.2 molar equivalents per carboxylic acid group to be functionalized) dissolved in Coupling Buffer to the activated **Tetrakis(4-carboxyphenyl)silane** solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer to facilitate the coupling reaction.
 - Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with stirring.
- Quenching and Purification:
 - Add a quenching solution (e.g., hydroxylamine) to stop the reaction.
 - Purify the functionalized product from excess reagents and byproducts. This can be achieved by dialysis against a suitable buffer, or by using size-exclusion chromatography or centrifugal filters.
 - Characterize the final product using techniques such as NMR, Mass Spectrometry, and FTIR to confirm successful conjugation.

Quantitative Data (Representative)

Parameter	Value
Equivalents of EDC	4 eq. per -COOH
Equivalents of NHS	10 eq. per -COOH
Equivalents of Amine	1-1.2 eq. per -COOH
Reaction Time (Activation)	15-30 minutes
Reaction Time (Coupling)	2-4 hours
Typical Yield	60-85% (highly dependent on the amine)

Experimental Workflow: EDC/NHS Amide Coupling



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References

- 1. Tetrakis(4-carboxyphenyl)silane | C₂₈H₂₀O₈Si | CID 12729347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tetrakis(4-carboxyphenyl)silane | 10256-84-5 [chemicalbook.com]
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